molecular formula C17H16N2O2S B5584537 Casein kinase 1

Casein kinase 1

Cat. No.: B5584537
M. Wt: 312.4 g/mol
InChI Key: GSEJFQATWFVODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-296818 is a chemical compound known for its role as an inhibitor of casein kinase 1 delta (CK1δ). This compound has a molecular formula of C17H16N2O2S and a molecular weight of 312.39 g/mol . It is primarily used in scientific research to study the inhibition of this compound delta, which is involved in various cellular processes.

Chemical Reactions Analysis

WAY-296818 undergoes various chemical reactions, primarily involving its functional groups. The compound can participate in oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the aromatic ring and the functional groups attached to it .

Scientific Research Applications

WAY-296818 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the inhibition of casein kinase 1 delta and its effects on various cellular processes. In biology, the compound is used to investigate the role of this compound delta in cell signaling, circadian rhythms, and neurodegenerative diseases. In medicine, WAY-296818 is being explored as a potential therapeutic agent for conditions such as amyotrophic lateral sclerosis (ALS) and other neurodegenerative disorders .

Mechanism of Action

The mechanism of action of WAY-296818 involves the inhibition of casein kinase 1 delta. This enzyme plays a crucial role in regulating various cellular processes, including cell division, DNA repair, and circadian rhythms. By inhibiting this compound delta, WAY-296818 disrupts these processes, leading to changes in cell signaling and function. The molecular targets and pathways involved in this inhibition are still being studied, but it is known that the compound binds to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

WAY-296818 is unique in its specific inhibition of casein kinase 1 delta. Similar compounds include other casein kinase inhibitors, such as IC261 and D4476. WAY-296818 is distinguished by its higher potency and selectivity for this compound delta. This makes it a valuable tool for studying the specific functions of this enzyme and its role in various diseases .

Biological Activity

Casein Kinase 1 (CK1) is a family of serine/threonine protein kinases that play crucial roles in various cellular processes, including cell proliferation, survival, metabolism, and the regulation of signaling pathways. This article provides a comprehensive overview of the biological activity of CK1, focusing on its isoforms, mechanisms of action, and implications in cancer therapy.

Overview of CK1 Isoforms

The CK1 family consists of several isoforms, with CK1α, CK1δ, and CK1ϵ being the most studied. Each isoform has distinct roles in cellular functions:

  • CK1α : Involved in the regulation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer. CK1α phosphorylates β-catenin, leading to its degradation and inhibition of downstream Wnt signaling .
  • CK1δ : Plays a significant role in cell cycle progression and apoptosis. It interacts with proteins involved in microtubule dynamics and cytokinesis .
  • CK1ϵ : Similar to CK1δ but has unique regulatory functions in circadian rhythms and cellular metabolism .

CK1 isoforms are involved in multiple signaling pathways and biological processes:

  • Phosphorylation : CK1 phosphorylates various substrates that regulate key cellular functions. For instance, it phosphorylates proteins involved in the cell cycle, such as p53 and MDM2, influencing tumor suppression mechanisms .
  • Signal Transduction : CK1 participates in receptor-coupled signal transduction pathways, impacting processes like apoptosis and cell survival. Dysregulation can lead to tumorigenesis .
  • Circadian Rhythms : CK1 is essential for regulating circadian rhythms through its action on clock proteins like PER2 .

Case Studies and Research Findings

Recent studies highlight the role of CK1 in cancer biology:

  • Tumor Progression : Altered expression or activity of CK1 isoforms has been linked to various cancers. For example, increased levels of CK1α have been associated with enhanced Wnt signaling and tumor growth in colorectal cancer models .
  • Therapeutic Targeting : Inhibitors targeting CK1 have shown promise in preclinical studies. Umbralisib, a dual PI3K/CK1ϵ inhibitor, demonstrated efficacy in hematological malignancies by modulating immune responses and cancer cell survival pathways .

Data Table: Summary of CK1 Isoforms and Their Functions

Isoform Function Role in Cancer
CK1αRegulates Wnt signalingDysregulation linked to colorectal cancer
CK1δInvolved in microtubule dynamicsImpacts cell cycle progression
CK1ϵRegulates circadian rhythmsPotential target for therapeutic inhibition

Challenges and Future Directions

While targeting CK1 presents a promising avenue for cancer therapy, several challenges remain:

  • Specificity : Developing selective inhibitors that target specific CK1 isoforms without affecting others is crucial to minimize side effects .
  • Resistance Mechanisms : Understanding how cancer cells adapt to CK1 inhibition will be essential for improving treatment outcomes.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-7-8-13-15(9-11)22-17(18-13)19-16(20)10-12-5-3-4-6-14(12)21-2/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEJFQATWFVODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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